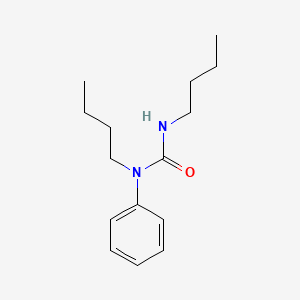

N,N'-Dibutyl-N-phenylurea

説明

N,N'-Dibutyl-N-phenylurea (CAS 2589-21-1) is a substituted urea derivative with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.3639 g/mol . Structurally, it features two butyl groups attached to the nitrogen atoms of the urea moiety and a phenyl group at the third position. This compound is also known as 1,1-Dibutyl-3-phenylurea or Urea, N,N-dibutyl-N'-phenyl . The compound’s lipophilicity, conferred by the butyl substituents, likely influences its solubility and reactivity compared to smaller alkyl or aryl analogs.

特性

CAS番号 |

63099-06-9 |

|---|---|

分子式 |

C15H24N2O |

分子量 |

248.36 g/mol |

IUPAC名 |

1,3-dibutyl-1-phenylurea |

InChI |

InChI=1S/C15H24N2O/c1-3-5-12-16-15(18)17(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,16,18) |

InChIキー |

VFVKGALKOKTPEA-UHFFFAOYSA-N |

正規SMILES |

CCCCNC(=O)N(CCCC)C1=CC=CC=C1 |

製品の起源 |

United States |

類似化合物との比較

N,N-Dimethyl-N-phenylurea (Fenuron)

- Key Differences : Smaller methyl groups reduce steric hindrance and molecular weight compared to the dibutyl analog.

- Applications : Widely used as a herbicide due to its moderate water solubility and systemic activity in plants .

- Research : Synthesis methods involve reactions of phenylisocyanate with dimethylamine, optimized for cost-effective production .

N,N′-Diphenylurea (Carbanilide)

N,N'-Diethyl-N,N'-diphenylurea (Ethyl Centralite)

N-(2-Chloro-4-pyridinyl)-N'-phenylurea

- Applications : Investigated for antifungal and herbicidal properties, leveraging halogen interactions with biological targets .

Critical Research Findings

Substituent Effects on Solubility :

- Butyl and ethyl groups enhance lipid solubility, favoring applications in hydrophobic matrices (e.g., stabilizers, slow-release formulations) .

- Methyl and phenyl groups reduce solubility in organic solvents but improve crystalline stability .

Thermal and Chemical Stability :

- Bulky substituents (e.g., butyl, ethyl) improve thermal resistance, as seen in Ethyl Centralite’s use in propellants .

- Aromatic derivatives (e.g., Carbanilide) are prone to decomposition under acidic/basic conditions due to resonance destabilization .

Biological Activity: Fenuron’s herbicidal activity correlates with its ability to inhibit photosynthesis, a trait less pronounced in bulkier analogs like N,N'-Dibutyl-N-phenylurea . Chlorinated derivatives exhibit enhanced bioactivity, suggesting halogenation as a strategy for agrochemical design .

Limitations and Contradictions

- Data Gaps: Limited information exists on N,N'-Dibutyl-N-phenylurea’s specific applications or toxicity, unlike its well-documented analogs .

- Contradictions in Stability : While Ethyl Centralite is thermally stable, other diarylureas (e.g., Carbanilide) show instability under harsh conditions, highlighting substituent-dependent behavior .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-Dibutyl-N-phenylurea, and how can its purity be validated?

- Synthesis : The compound can be synthesized via nucleophilic substitution by reacting phenyl isocyanate with dibutylamine under anhydrous conditions. A typical protocol involves refluxing in a non-polar solvent (e.g., toluene) for 6–8 hours, followed by purification via recrystallization or column chromatography .

- Purity Validation : Analytical techniques include nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%). Mass spectrometry (MS) can verify molecular weight .

Q. How does the structural configuration of N,N'-Dibutyl-N-phenylurea influence its solubility and stability?

- Solubility : The dibutyl groups enhance lipophilicity, making the compound soluble in organic solvents (e.g., chloroform, DMSO) but poorly soluble in water. Quantitative solubility studies should use shake-flask methods with UV-Vis quantification .

- Stability : Stability under varying pH (2–12) and temperature (4–40°C) can be assessed via accelerated aging experiments. Hydrolysis of the urea moiety is a key degradation pathway, detectable by tracking phenylurea derivative formation via LC-MS .

Q. What spectroscopic techniques are critical for characterizing N,N'-Dibutyl-N-phenylurea?

- Primary Techniques :

- FT-IR : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.2 ppm) and butyl chain protons (δ 0.8–1.6 ppm). ¹³C NMR identifies carbonyl carbon (δ ~155 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for N,N'-Dibutyl-N-phenylurea analogs?

- Approach :

Systematic Variation : Compare analogs with controlled substituent changes (e.g., alkyl chain length, electron-withdrawing/donating groups) to isolate structural contributors to activity .

Assay Validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity. For example, discrepancies in cytotoxicity may arise from off-target effects, requiring transcriptomic profiling .

Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., IC₅₀ normalization) to identify outliers and confounding variables .

Q. What computational strategies predict the reactivity of N,N'-Dibutyl-N-phenylurea in novel chemical environments?

- Methods :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the urea carbonyl is susceptible to nucleophilic attack, with ΔE values correlating with experimental reaction rates .

- Molecular Dynamics (MD) : Simulate solvent interactions to model degradation pathways (e.g., hydrolysis in aqueous media). Compare with NIST thermodynamic data for validation .

Q. How should researchers design experiments to assess the environmental fate of N,N'-Dibutyl-N-phenylurea?

- Experimental Design :

- Photodegradation : Expose the compound to UV light (λ = 254–365 nm) in simulated environmental matrices (soil/water). Monitor degradation products via GC-MS .

- Bioaccumulation : Use radiolabeled ¹⁴C-N,N'-Dibutyl-N-phenylurea in aquatic models (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .

Data Analysis & Reporting

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in N,N'-Dibutyl-N-phenylurea toxicity studies?

- Models :

- Probit Analysis : Fit sigmoidal curves to binary response data (e.g., lethality in zebrafish embryos).

- Hill Equation : Quantify cooperativity in receptor-binding assays .

Q. How can researchers address batch-to-batch variability in synthetic yields of N,N'-Dibutyl-N-phenylurea?

- Quality Control :

Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real-time .

Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, stoichiometry). Analyze via response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。